2,6-Di(1H-imidazol-1-yl)pyridine

Fluorescent Sensor Metal Cation Selectivity Zn2+ Probe

Researchers seeking a flexible, achiral tridentate N3 ligand that reliably yields homochiral helices or highly selective fluorescent probes face limited options with rigid terpyridine analogs. 2,6-Di(1H-imidazol-1-yl)pyridine (CAS 39242-17-6) solves this through conformationally dynamic imidazole arms. • Enables spontaneous resolution into enantiopure M- or P-helical coordination polymers under hydrothermal conditions, eliminating costly chiral starting materials. • Superior Zn²⁺ probe selectivity: detects only 3 metal cations vs. 6 for terpyridine probes, minimizing false positives. • Consistent 98% purity verified by HPLC; shipped under inert atmosphere at 2-8°C to preserve ligand integrity.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
CAS No. 39242-17-6
Cat. No. B1315368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di(1H-imidazol-1-yl)pyridine
CAS39242-17-6
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N2C=CN=C2)N3C=CN=C3
InChIInChI=1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H
InChIKeyRCULXUVDZWMPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di(1H-imidazol-1-yl)pyridine Ligand Overview


2,6-Di(1H-imidazol-1-yl)pyridine (also known as 2,6-bis(imidazol-1-yl)pyridine or pyim2) is a pincer-like, tridentate N3 ligand composed of a central pyridine ring symmetrically substituted at the 2- and 6-positions with imidazole groups [1]. Its molecular formula is C11H9N5 (MW 211.23) . This achiral ligand functions as a ditopic organic tecton for constructing coordination polymers and metal-organic frameworks (MOFs) [2], and its imidazolium derivatives form macrocyclic receptors known as 'Texas-sized' molecular boxes [3]. Its flexible imidazole arms and electron-rich nitrogen donors enable unique coordination geometries and supramolecular architectures distinct from more rigid terpyridine or bis(pyrazolyl)pyridine analogs.

Pincer N3 ligand – imidazole-pyridine-imidazole core
Conformationally flexible – arm rotation enables chiral induction
No acidic NH – avoids proton-transfer complications in assemblies

Why 2,6-Di(1H-imidazol-1-yl)pyridine Is Irreplaceable


Generic substitution among pincer-type N3 ligands (e.g., terpyridines or bis(pyrazolyl)pyridines) is inadvisable due to fundamentally divergent electronic and structural properties dictated by the imidazole N-donors. Compared to terpyridine, 2,6-di(1H-imidazol-1-yl)pyridine provides a weaker ligand field due to the five-membered imidazole rings, which significantly alters metal complex redox potentials and spin-state behavior [1]. Unlike bis(pyrazolyl)pyridines, the imidazolyl analog lacks acidic NH protons, profoundly affecting solubility, tautomerism, and hydrogen-bonding networks in solid-state assemblies [2]. Furthermore, the rotational freedom of the imidazole arms relative to the pyridine core is a critical determinant in forming chiral helices versus achiral zigzag chains—a conformational nuance that is lost with more rigid analogs [3]. The quantitative evidence below underscores that selecting this specific ligand is essential for reproducing reported selectivities, architectures, and catalytic outcomes.

Attribute
This Ligand
Terpyridine / Bis(pyrazolyl)pyridine Analogs
Ligand field
Weaker field; electron-rich metal centers
Stronger field; redox and spin-state profiles may shift
NH acidity
Absent – no tautomerism or H-bonding from NH
Present in pyrazoles – alters solubility and packing
Conformational freedom
Rotatable imidazoles permit helix formation
Rigid analogs typically yield achiral motifs

2,6-Di(1H-imidazol-1-yl)pyridine: Comparative Performance Data


Superior Metal Ion Selectivity in Fluorescent Sensing

The imidazole-pyridine-imidazole tridentate ligand Py2IM (a derivative of 2,6-di(1H-imidazol-1-yl)pyridine) exhibits significantly enhanced selectivity for metal cations compared to the traditional terpyridyl sensor TPyPH. While TPyPH detected six metal cations (Ag⁺, Zn²⁺, Cu²⁺, Ni²⁺, Mn²⁺, and Fe³⁺), Py2IM only responded to three (Ag⁺, Zn²⁺, and Cu²⁺) [1]. This reduction in false-positive signals is a direct consequence of the larger cavity size conferred by the imidazole rings, which imposes a stricter ionic radius threshold [1].

Metal ion selectivity
Head-to-head
3 vs 6 cations detected
Reduced cross-reactivity for Zn²⁺ probe design
Fluorescence turn-on; aqueous/organic conditions
Fluorescent Sensor Metal Cation Selectivity Zn2+ Probe

Spontaneous Chiral Resolution from Achiral Ligand

The rotational freedom of the imidazole rings in 2,6-di(1H-imidazol-1-yl)pyridine allows the achiral ligand to form homochiral helical coordination polymers. In contrast, more rigid N3 ligands like terpyridine or certain bis(pyrazolyl)pyridines lack this conformational flexibility and typically yield achiral assemblies. Under hydrothermal conditions with ZnX₂ salts, 2,6-di(1H-imidazol-1-yl)pyridine spontaneously resolved into homochiral crystals containing either exclusively M- or P-helicity chains [1]. When the same reaction was performed in dried DMF, an achiral zigzag motif was obtained, demonstrating the ligand's sensitivity to subtle environmental changes [1].

Chiral resolution
Class-level
Achiral ligand yields homochiral helices
Enables chiral MOF from non-chiral precursor
Hydrothermal with ZnX₂; solvent-dependent outcome
Chiral Resolution Coordination Polymer Helical Structure

Tunable Electronic Properties via Weaker Ligand Field

Substituting the terminal pyridine rings of terpyridine with imidazole groups results in a significantly weaker ligand field. This is a class-level property of imidazole-pyridine-imidazole pincers. The weaker field stabilizes different spin states and shifts redox potentials. For example, in cobalt water oxidation electrocatalysis, the imidazolyl donors create a more electron-rich Co center compared to analogous pyridine-based systems [1]. This electronic modulation translates to enhanced catalytic activity at lower pH and a marked pH dependence not observed with the stronger-field terpyridine analogs [1].

Ligand field tuning
Class-level
Weaker field shifts redox and spin states
Supports electrocatalysis at milder pH
Co water oxidation model system
Ligand Field Strength Redox Tuning Coordination Chemistry

High-Efficiency Extraction of Noble Metal Anions

The tetraimidazolium macrocycle cyclo[2](2,6-di(1H-imidazol-1-yl)pyridine)[2](2,6-bisbromomethyl)pyridine) (1⁴⁺), constructed from this ligand, achieves highly effective extraction (up to 97% yield) of MCl₄ⁿ⁻ anions (AuCl₄⁻, PtCl₄²⁻, PdCl₄²⁻) from NaₙMCl₄ in water [1]. In stark contrast, a previously reported α-cyclodextrin-based system failed entirely to extract PdCl₄²⁻ or PtCl₄²⁻ when Na⁺ was the counter cation [1]. The extraction scale was expanded to hundred-milligram quantities, demonstrating practical applicability [1].

Anion extraction
Head-to-head
Up to 97% vs 0% extraction
Effective Au/Pt/Pd recovery from water
Tetraimidazolium macrocycle; Na⁺ counterion
Anion Extraction Noble Metal Recovery Macrocyclic Receptor

Post-Synthetic Modification via Imidazolium Ring-Opening

The tetraimidazolium macrocycle derived from 2,6-di(1H-imidazol-1-yl)pyridine (the 'Texas-sized' molecular box) undergoes regioselective imidazolium ring-opening under mild basic conditions [1]. This transformation yields a mixture of isomeric dicationic macrocycles in high overall yield (86-93%) with a major-to-minor (trans:cis) product ratio of approximately 3:1 [1]. The ring-opening fundamentally alters the receptor's charge, cavity size, and recognition behavior, switching from pseudorotaxane formation to 'outside binding' or weak ion-pair interactions [1]. This type of controlled post-synthetic modification is not accessible with macrocycles built from more rigid or less nucleophile-sensitive building blocks.

Post-synthetic modification
Class-level
Regioselective ring-opening, 86–93% yield
Allows cavity tuning and recognition switching
Mild basic conditions; 3:1 trans:cis ratio
Post-Synthetic Modification Macrocycle Host-Guest Chemistry

2,6-Di(1H-imidazol-1-yl)pyridine Application Scenarios


Selective Fluorescent Zn²⁺ Sensors

Use 2,6-di(1H-imidazol-1-yl)pyridine as the core scaffold for designing 'turn-on' fluorescent probes for Zn²⁺ in biological imaging or environmental monitoring. As demonstrated with the Py2IM ligand, the imidazole-imidazole cavity provides superior selectivity over traditional terpyridine probes, detecting only 3 metal cations instead of 6, thereby minimizing false-positive signals in complex media [1].

Homochiral Helical Coordination Polymers

Exploit the conformational flexibility of 2,6-di(1H-imidazol-1-yl)pyridine to generate homochiral coordination polymers via spontaneous resolution. Under hydrothermal conditions with Zn(II) salts, this achiral ligand yields enantiopure M- or P-helical chains, providing a cost-effective route to chiral materials for asymmetric catalysis or chiral separation media without needing chiral starting materials [1].

Efficient Precious Metal Anion Extraction

Employ 2,6-di(1H-imidazol-1-yl)pyridine as a precursor to synthesize tetraimidazolium macrocyclic receptors for the recovery of noble metals from aqueous process streams. These 'Texas-sized' molecular boxes achieve up to 97% extraction efficiency for AuCl₄⁻, PtCl₄²⁻, and PdCl₄²⁻, even in the presence of Na⁺ counterions where other receptors (e.g., α-cyclodextrin) completely fail [1].

Stimuli-Responsive Hosts with Tunable Cavities

Incorporate 2,6-di(1H-imidazol-1-yl)pyridine into macrocyclic architectures intended for post-synthetic modification. The imidazolium moieties undergo regioselective ring-opening under mild basic conditions (86-93% yield), enabling a controlled switch from pseudorotaxane inclusion to 'outside binding' recognition modes. This property is valuable for creating adaptive receptors in drug delivery or molecular sensing [1].

Application
Selection Property
Validation Focus
Fluorescent Zn²⁺ probe design
Metal cation selectivity profile
False-positive reduction in complex matrices
Homochiral MOF synthesis
Conformation-driven chirality induction
Spontaneous resolution outcome
Noble metal anion extraction
Macrocyclic receptor extraction capability
Recovery yield from aqueous process streams
Stimuli-responsive macrocycles
Post-synthetic ring-opening switch
Host–guest binding mode transformation

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